molecular formula C8H11N5S B2455749 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide CAS No. 96699-87-5

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide

Cat. No. B2455749
CAS RN: 96699-87-5
M. Wt: 209.27
InChI Key: XAHYPRWKUUNOHD-SDQBBNPISA-N
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Description

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide is a chemical compound with the molecular formula C8H10N4S . Its average mass is 194.257 Da and its monoisotopic mass is 194.062622 Da .


Synthesis Analysis

In an attempt to synthesize a Cr (III) complex of 2′- [1- (2-pyridinyl)ethylidene]oxamohydrazide, an azine product 2- {1- [ (1- (2-pyridinio)ethylidene)hydrazono]ethyl}pyridinium diperchlorate was obtained by an electrophilic acyl substitution catalyzed by Cr (III) .


Molecular Structure Analysis

The structure of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide was determined by X-ray crystal analysis . The 2- {1- [ (1- (2-pyridinio)ethylidene)hydrazono]ethyl}pyridinium diperchlorate crystallizes in the space group P 2 1 / n of the monoclinic crystal system .


Chemical Reactions Analysis

In the analogous [Fe(PMAP)2]2 complex, a 1,3-hydrogen rearrangement occurs in a 10% deuterium oxide-acetonitrile-d3 (D2O–CD3CN) solution .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 349.0±34.0 °C at 760 mmHg, and a flash point of 164.8±25.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 0.24 .

properties

IUPAC Name

1-amino-3-[(Z)-1-pyridin-2-ylethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-6(12-13-8(14)11-9)7-4-2-3-5-10-7/h2-5H,9H2,1H3,(H2,11,13,14)/b12-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHYPRWKUUNOHD-SDQBBNPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NN)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)NN)/C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide

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